4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt
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Overview
Description
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt is a chemical compound with the molecular formula C6H2ClF2LiO2S and a molecular weight of 218.53 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt typically involves the reaction of 4-chloro-2,3-difluorobenzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the lithium ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and strong nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt involves its ability to participate in various chemical reactions through its reactive functional groups . The molecular targets and pathways involved depend on the specific application and reaction conditions . For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex intermediate, which then undergoes further reactions to form the final product .
Comparison with Similar Compounds
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt can be compared with other similar compounds such as:
- Lithium;4-chlorobenzenesulfinate
- Lithium;2,3-difluorobenzenesulfinate
- Lithium;4-chloro-2-fluorobenzenesulfinate
These compounds share similar structural features but differ in their reactivity and applications . The presence of different substituents on the benzene ring can significantly affect the compound’s chemical properties and reactivity .
Properties
IUPAC Name |
lithium;4-chloro-2,3-difluorobenzenesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S.Li/c7-3-1-2-4(12(10)11)6(9)5(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFQXSBGHRQJFL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1S(=O)[O-])F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2LiO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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